

Application Note: Quantitative Analysis of Rilpivirine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Rilpivirine-d6*

Cat. No.: *B584787*

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Abstract

This application note provides a detailed protocol for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The method utilizes a simple and rapid liquid-liquid extraction procedure for sample preparation and a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. **Rilpivirine-d6** is employed as the internal standard (IS) to ensure accuracy and precision. The described method is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential side effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, adapted from established and published methodologies.[3]

Experimental

Materials and Reagents

- Rilpivirine reference standard
- **Rilpivirine-d6** internal standard (IS)

- HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether
- Formic acid, analytical grade
- Ammonium acetate, analytical grade
- Human plasma (blank, drug-free)

Instrumentation

- Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: Gemini C18 (150 x 4.6 mm, 5 μ m) or equivalent.[\[3\]](#)

Preparation of Solutions

- Rilpivirine Stock Solution (100 μ g/mL): Accurately weigh and dissolve an appropriate amount of Rilpivirine in methanol.
- **Rilpivirine-d6** Stock Solution (100 μ g/mL): Accurately weigh and dissolve an appropriate amount of **Rilpivirine-d6** in methanol.
- Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (50 ng/mL): Dilute the **Rilpivirine-d6** stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 50 μ L of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
- Add 25 μ L of the internal standard working solution (50 ng/mL **Rilpivirine-d6**) to each tube and vortex briefly.

- Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[3]
- Vortex mix for 10 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Gemini C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase	A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water B: Acetonitrile
Gradient	Isocratic or a simple gradient can be optimized. A starting condition could be 60% B.
Flow Rate	0.8 mL/min
Column Temperature	40°C
Injection Volume	10 µL
Run Time	~2.5 minutes[3]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[3]
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	25 psi
Collision Gas	Nitrogen

Table 3: MRM Transitions and Compound Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declustering Potential (DP)	Collision Energy (CE)
Rilpivirine	367.1[3]	128.0[3]	200	80	22
Rilpivirine-d6 (IS)	373.2[3]	134.2[3]	200	80	22

Method Validation and Performance

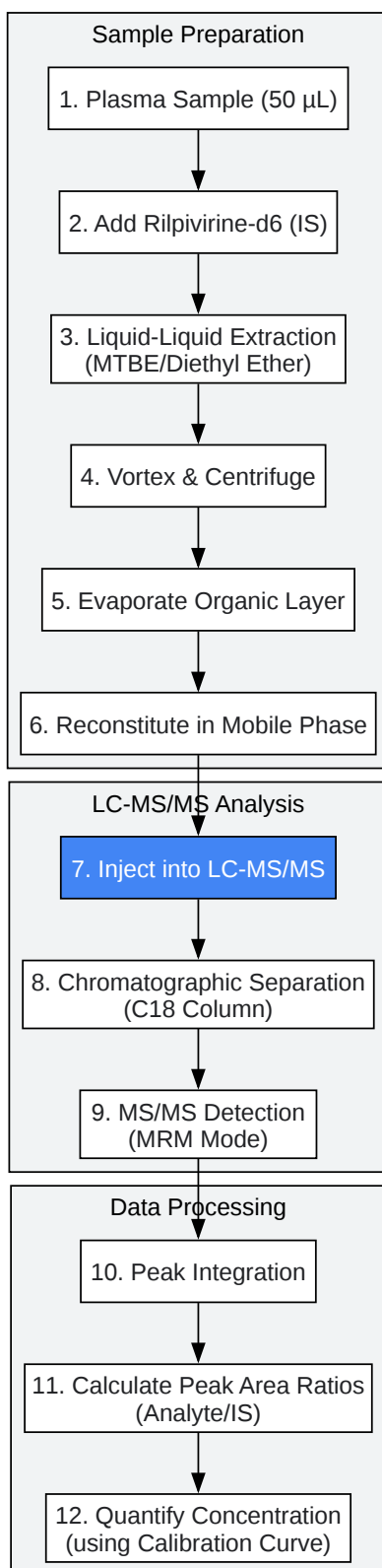
The method was validated according to regulatory guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 200 ng/mL[3]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[3]
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Mean Extraction Recovery	Rilpivirine: 94.9%[3]Rilpivirine-d6: 99.9%[3]
Matrix Effect	IS-normalized matrix factors ranged from 0.98 to 1.02.[3]

The stability of Rilpivirine was assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage, with all results falling within acceptable limits.[3]

Workflow Diagram



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Caption: Workflow for Rilpivirine analysis in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput, making it well-suited for routine therapeutic drug monitoring and clinical research.

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